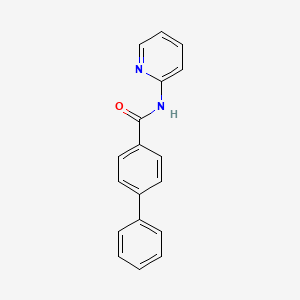

N-2-pyridinyl-4-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, such as the water-mediated synthesis of similar carboxamide compounds through a three-component reaction between malonamide, aldehyde, and malononitrile using triethylamine as a base at room temperature (Jayarajan et al., 2019). These methods highlight the versatility and efficiency of synthesizing complex carboxamide structures.

Molecular Structure Analysis

X-ray diffraction and computational chemistry methods are commonly used to characterize the molecular structure of similar compounds. For instance, the structure of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was confirmed using X-ray diffraction, showing the importance of hydrogen bonds in the solid state packing of molecules (Zhou et al., 2021).

Chemical Reactions and Properties

The reactivity of carboxamide compounds can be influenced by their functional groups, leading to various chemical reactions. For example, the synthesis of polyimides from related compounds involves condensation reactions with aromatic diamines and dianhydrides, highlighting the chemical versatility and potential for creating high-performance polymers (Xia et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for the application of these compounds. Studies on related compounds show that they are soluble in common organic solvents and exhibit high thermal stability, making them suitable for applications in materials science and engineering (Guan et al., 2015).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition for Cancer Therapy

N-2-pyridinyl-4-biphenylcarboxamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds demonstrate selectivity for HDACs 1-3 and 11, crucial in regulating gene expression. The inhibition of these enzymes can block cancer cell proliferation, induce histone acetylation, and promote apoptosis, showcasing the potential for anticancer drug development. MGCD0103, a compound in this class, has shown significant antitumor activity and entered clinical trials, highlighting its promise as a cancer therapeutic agent (Zhou et al., 2008).

Met Kinase Inhibition for Cancer Treatment

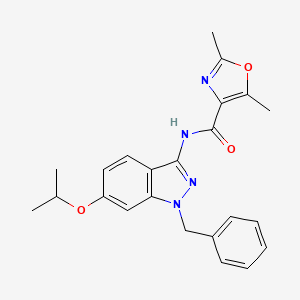

Another derivative, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), was identified as a selective inhibitor of the Met kinase superfamily. This compound has shown efficacy in inhibiting tumor growth in Met-dependent human gastric carcinoma xenograft models, leading to its advancement into phase I clinical trials. This underlines the therapeutic potential of such derivatives in treating cancers with aberrant Met kinase activity (Schroeder et al., 2009).

Crystal Engineering and Material Science

Research into N-2-pyridinyl-4-biphenylcarboxamide derivatives has also extended into crystal engineering and the development of pharmaceutical cocrystals. The novel carboxamide-pyridine N-oxide heterosynthon, sustained via hydrogen bonding and C-H...O interaction, assembles in a triple helix architecture. This has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating the role of these compounds in pharmaceutical development and material science applications (Reddy et al., 2006).

Antidepressant and Nootropic Agents

Compounds based on N-2-pyridinyl-4-biphenylcarboxamide structures have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Specific derivatives exhibited significant antidepressant activity in pharmacological tests, suggesting the 2-azetidinone skeleton as a promising CNS active agent. This opens new avenues for the development of more potent and safer CNS active agents for therapeutic use (Thomas et al., 2016).

Propriétés

IUPAC Name |

4-phenyl-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c21-18(20-17-8-4-5-13-19-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXQJKHRWNTIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(pyridin-2-yl)biphenyl-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)

![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)

![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)